Ggpl-III

Species-specific biomarker Mycoplasma diagnostics TLC immunostaining

GGPL-III (1″-phosphocholine-2″-aminodihydroxypropane-3″-phospho-6′-α-glucopyranosyl-(1′-3)-1,2-diacyl-glycerol) is a unique phosphocholine-containing aminoglycoglycerophospholipid that serves as the major species-specific membrane antigen of Mycoplasma fermentans. It is one of two principal glycoglycerophospholipids (alongside GGPL-I) that define the M.

Molecular Formula C49H99N2O17P2+
Molecular Weight 1050.3 g/mol
Cat. No. B1255712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGgpl-III
Synonyms1''-phosphocholine-2''-aminodihydroxypropane-3''-phospho-6'-glucopyranosyl-(1'-3)-1,2-dipalmitoylglycerol
GGPL-III
Molecular FormulaC49H99N2O17P2+
Molecular Weight1050.3 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OCC(COC1C(C(C(C(O1)COP(=O)(O)OCC(COP(=O)(O)OCC[N+](C)(C)C)N)O)O)O)OC(=O)CCCCCCCCCCCCCCC
InChIInChI=1S/C49H98N2O17P2/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-44(52)61-38-42(67-45(53)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2)39-62-49-48(56)47(55)46(54)43(68-49)40-66-70(59,60)65-37-41(50)36-64-69(57,58)63-35-34-51(3,4)5/h41-43,46-49,54-56H,6-40,50H2,1-5H3,(H-,57,58,59,60)/p+1/t41?,42-,43-,46-,47+,48-,49+/m1/s1
InChIKeyDYUSAFAVUZQTAA-BHDCBWRSSA-O
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GGPL-III: The Mycoplasma fermentans-Specific Phosphocholine Glycoglycerophospholipid for Immunopathogenesis and Diagnostic Research


GGPL-III (1″-phosphocholine-2″-aminodihydroxypropane-3″-phospho-6′-α-glucopyranosyl-(1′-3)-1,2-diacyl-glycerol) is a unique phosphocholine-containing aminoglycoglycerophospholipid that serves as the major species-specific membrane antigen of Mycoplasma fermentans [1]. It is one of two principal glycoglycerophospholipids (alongside GGPL-I) that define the M. fermentans lipidome, and it can constitute up to 35% of total phospholipids in this organism [1]. Its molecular formula is C49H99N2O17P2⁺ with a molecular weight of ~1050.3 g/mol [2]. Unlike broadly distributed bacterial glycolipids such as lipopolysaccharide (LPS) or lipoteichoic acid (LTA), GGPL-III carries a distinctive serinol-linked phosphocholine moiety that is not found in any other Mycoplasma species, making it both a definitive taxonomic marker and a key reagent for studying M. fermentans-associated immunopathology in rheumatoid arthritis (RA) and HIV/AIDS [1][3].

1
M. fermentans species-specific membrane antigen research
2
Immunopathogenesis studies in RA and HIV research models
3
Serological assay development for M. fermentans exposure research

Why Generic Bacterial Glycolipids Cannot Substitute for GGPL-III in M. fermentans-Focused Research and Assay Development


GGPL-III is not interchangeable with GGPL-I, Escherichia coli LPS, or other bacterial phosphocholine-containing lipids for any application requiring M. fermentans-specific detection or functional study. The monoclonal antibody MF-III-1 distinguishes GGPL-III from GGPL-I based on the serinol residue unique to GGPL-III, confirming that even the closest in-class analog cannot substitute for GGPL-III in immunoassays [1]. Furthermore, GGPL-III elicits a fundamentally different innate immune activation profile from M. fermentans lipoproteins (which signal through TLR2) and from E. coli LPS (which signals through TLR4), with GGPL-III's augmenting effects on nickel allergy being preserved in TLR4-deficient mice but abolished in macrophage-depleted animals [2]. Procurement of an incorrect lipid—whether a generic phosphocholine glycolipid, a non-fermentans Mycoplasma extract, or a synthetic GGPL-I analog—will fail to recapitulate the species-specific seroreactivity, tissue localization patterns (38.1% positivity in RA synovium vs. 0% in osteoarthritis), and cytokine induction profile that define GGPL-III's research utility [3][4].

GGPL-III (Required)
Unique serinol-linked phosphocholine epitope
Recognized by specific mAbs (MF-III-1, LIII-63)
TLR2/TLR4-independent macrophage/IL-1 pathway
Generic Substitutes (Avoid)
GGPL-I lacks serinol, false negatives in mAb assays
E. coli LPS signals via TLR4, different immune profile
Non-fermentans Mycoplasma lipids show zero GGPL-III expression

GGPL-III Product-Specific Quantitative Differentiation vs. Closest Comparators: An Evidence-Driven Selection Guide


Species-Specific Immunodeterminant: GGPL-III Is Exclusively Expressed in M. fermentans and Not Detected in Eight Other Mycoplasma Species

In a direct head-to-head TLC immunostaining comparison across nine Mycoplasma and Acholeplasma species, polyclonal anti-M. fermentans serum stained GGPL-III, but anti-sera raised against M. arginini, M. hyorhinis, M. pneumoniae, M. primatum, Acholeplasma laidlawii, M. hominis, M. orale, and M. salivarium all failed to stain either GGPL-III or GGPL-I [1]. This demonstrates that GGPL-III is a species-specific lipid antigen unique to M. fermentans, not a broadly distributed mycoplasmal glycolipid. TLC analysis of glycolipids and phospholipids from various human-related mycoplasmas showed clearly that GGPLs are specifically expressed only in M. fermentans species [1].

Species specificity
Head-to-head
100% specific to M. fermentans; 0/8 cross-reactivity
Enables species-level identification in research assays
TLC immunostaining across 9 Mycoplasma/Acholeplasma spp.
Species-specific biomarker Mycoplasma diagnostics TLC immunostaining

Structural Differentiation from GGPL-I: Monoclonal Antibody MF-III-1 Discriminates GGPL-III via Its Unique Serinol Residue

The monoclonal antibody MF-III-1, raised against M. fermentans whole lipid extract, was characterized and shown to specifically recognize GGPL-III but not GGPL-I, the other major glycoglycerophospholipid of M. fermentans [1]. The binding site of MF-III-1 is inferred to include the serinol (2-amino-1,3-propanediol) residue that is present in GGPL-III but absent from GGPL-I, which instead contains only a phosphocholine group directly attached at the glucose 6-OH position [1]. MF-III-1 did not cross-react with other lipids or with human T-cell antigens, confirming its epitope specificity [1]. GGPL-I carries phosphocholine at the 6′-O-position of α-glucopyranosyl-(1′-3)-1,2-diacyl-glycerol, whereas GGPL-III carries an additional phospho-aminopropanediol spacer arm (1″-phosphocholine-2″-aminodihydroxypropane-3″-phospho-) between the glucosyl moiety and the phosphocholine headgroup [2].

Serinol epitope discrimination
Head-to-head
MF-III-1 mAb binds GGPL-III but not GGPL-I
Supports GGPL-III-specific immunoassay development
Confirmed via TLC, EM, and immunofluorescence microscopy
Monoclonal antibody specificity Structural epitope mapping GGPL-I vs GGPL-III discrimination

Disease Tissue Selectivity: GGPL-III Detected in 38.1% of Rheumatoid Arthritis Synovial Tissues vs. 0% in Osteoarthritis and Normal Controls

Immunohistochemical analysis using anti-GGPL-III monoclonal antibody revealed GGPL-III antigen positivity in 38.1% (32/84) of synovial tissue specimens from rheumatoid arthritis (RA) patients [1]. In a direct comparison, GGPL-III antigens were not detected in any synovial tissues from osteoarthritis (OA) patients (0%) or normal synovial tissues (0%) [1]. Immunoelectron microscopy further localized a portion of GGPL-III antigens to the endoplasmic reticulum of cells within RA synovial tissue [1]. This disease-selective tissue distribution pattern is consistent with the serological finding that anti-GGPL-III antibodies were detected in 25.6% (10/39) of RA patient sera [2].

RA synovial tissue association
Reported
38.1% vs 0%
Supports RA pathogenesis tissue biomarker studies
Immunohistochemistry in 84 RA, OA, and normal synovial specimens
Rheumatoid arthritis biomarker Synovial tissue immunostaining Disease-associated antigen

Pro-inflammatory Cytokine Induction: GGPL-III Stimulates TNF-α and IL-6 Production from Human Peripheral Blood Mononuclear Cells

GGPL-III significantly induced both TNF-α and IL-6 production from human peripheral blood mononuclear cells (PBMCs) obtained from healthy volunteers, and additionally stimulated the proliferation of rheumatoid arthritis synovial fibroblasts [1]. This cytokine induction profile is consistent with the immunomodulatory effects observed in earlier studies, where GGPL-III was proposed to act as an immunodisturbing agent due to its structural molecular mimicry with mammalian phosphocholine-containing lipids such as phosphatidylcholine, sphingomyelin, and platelet-activating factor (PAF) [2]. Unlike M. fermentans lipoproteins, which induce inflammation via Toll-like receptor 2 (TLR2), the cytokine-inducing activity of GGPL-III operates through a distinct innate immune pathway that is macrophage-dependent and partially IL-1-dependent [3].

Cytokine induction
Reported
Reported TNF-α and IL-6 induction from human PBMCs
Supports innate immunity pathway studies
Distinct from TLR2/lipoprotein and TLR4/LPS mechanisms
Cytokine induction Innate immunity PBMC stimulation assay

In Vivo Adjuvant Activity: GGPL-III Promotes Collagen-Induced Arthritis and Nickel Allergy, with Quantified Comparison to E. coli LPS

In murine disease models, chemically synthesized GGPL-III was tested for its capacity to promote inflammatory pathology. GGPL-III administered alone exhibited little inflammatory effect, indicating it functions as an adjuvant/cofactor rather than a direct inflammatory agent [1]. However, GGPL-III promoted both collagen-induced arthritis (CIA) and nickel (Ni) allergy when co-administered with the respective disease triggers [1]. Critically, in a direct head-to-head comparison within the same study, the augmenting effect of GGPL-III on nickel allergy was described as 'less powerfully than Escherichia coli lipopolysaccharide' [1]. The GGPL-III-mediated augmentation of Ni allergy was preserved in T cell-deficient mice and in TLR4-deficient mice, but was markedly weaker in mice deficient in macrophages, interleukin-1 (IL-1), or histidine decarboxylase (HDC) compared to their respective control strains [1].

In vivo adjuvant activity
Head-to-head
Promoted nickel allergy; weaker than E. coli LPS
Macrophage/IL-1-dependent mechanism context
TLR4-independent; abrogated by macrophage depletion or IL-1 deficiency
Collagen-induced arthritis model Nickel allergy model Adjuvant activity comparison

Diagnostic Seroprevalence: Anti-GGPL-III Antibodies Detected in 44.6% of HIV-1-Infected Individuals vs. 1.7% of Healthy Controls by GGPL-III ELISA

An enzyme-linked immunosorbent assay (ELISA) was developed using purified GGPL-III as the solid-phase antigen for detection of specific anti-GGPL-III antibodies in human serum [1]. The authors reported that this GGPL-III ELISA showed high sensitivity, high specificity, and good reproducibility [1]. In a direct comparison of seroprevalence rates, anti-GGPL-III antibodies were detected in 44.6% (29/65) of sera from HIV-1-infected individuals, compared to only 1.7% (2/117) of HIV-1-negative healthy donors [1]. In three other disease control groups investigated (specific diseases not detailed in the abstract), the seroprevalence ranged from 0 to 8.7% (0/20 to 2/23) [1]. This demonstrates that GGPL-III seroreactivity is significantly associated with HIV-1 infection status.

Seroprevalence research
Reported
44.6% vs 1.7%
Reported 26-fold higher seropositivity in HIV-1 cohort
GGPL-III ELISA: HIV-1+ (n=65) vs healthy donors (n=117)
HIV-1 co-infection marker Serological diagnostics ELISA development

GGPL-III Research and Industrial Application Scenarios Based on Verified Differentiation Evidence


M. fermentans Species-Specific Infection Diagnostics and Contamination Monitoring

Leveraging GGPL-III's exclusive expression in M. fermentans—with zero cross-reactivity against eight comparator Mycoplasma and Acholeplasma species [1]—research and quality control laboratories can deploy GGPL-III-based ELISA assays for specific detection of M. fermentans exposure or contamination in cell cultures, clinical specimens, and biopharmaceutical products. The validated serological ELISA using purified GGPL-III as coating antigen achieved 44.6% seropositivity detection in HIV-1-infected populations vs. 1.7% in healthy controls, demonstrating a usable diagnostic window [2]. This application is not achievable with GGPL-I, crude Mycoplasma lipid extracts, or generic phosphocholine-containing lipids, which lack the species-level specificity conferred by GGPL-III's unique serinol-containing structure [3].

Rheumatoid Arthritis Pathogenesis Research: Synovial Tissue Biomarker Studies

GGPL-III's selective detection in 38.1% of RA synovial tissues—with complete absence (0%) in osteoarthritis and normal synovial tissues [4]—supports its use as a research-grade immunohistochemical marker for investigating the role of M. fermentans colonization in RA pathogenesis. Researchers can employ anti-GGPL-III monoclonal antibodies (e.g., MF-III-1 or LIII-63) that specifically discriminate GGPL-III from GGPL-I via the serinol epitope [3], enabling unambiguous localization studies by immunoelectron microscopy, which has already demonstrated GGPL-III accumulation at the endoplasmic reticulum in RA synoviocytes [4]. Procuring chemically synthesized GGPL-III rather than biological extracts ensures batch-to-batch consistency for longitudinal cohort studies.

Innate Immune Mechanism Studies Using a TLR2/TLR4-Independent Glycolipid Agonist

For immunology researchers dissecting non-canonical innate immune pathways, chemically synthesized GGPL-III provides a structurally defined glycolipid stimulus that operates through a macrophage-dependent, IL-1-dependent, and histidine decarboxylase-dependent mechanism—functionally distinct from TLR2-dependent lipoproteins and TLR4-dependent LPS [5]. The in vivo nickel allergy model demonstrated that GGPL-III's augmenting effect persists in both T cell-deficient and TLR4-deficient mice but is abolished upon macrophage depletion or IL-1 deficiency [5]. This unique mechanistic fingerprint makes GGPL-III an irreplaceable tool for studying innate immune activation pathways that may contribute to chronic inflammatory diseases, and cannot be substituted by Pam3CSK4 (TLR2 agonist), LPS (TLR4 agonist), or other commercial TLR ligands.

Anti-GGPL-III Antibody Development and Immunoassay Kit Manufacturing

GGPL-III serves as the essential immunizing and screening antigen for generating monoclonal antibodies with demonstrated specificity for M. fermentans, as evidenced by the patented hybridoma technology using GGPL-III-immunized mice to produce clones such as MF-III-1 [6][3]. Commercially available anti-GGPL-III antibodies (e.g., clone LIII-63) are validated for ELISA applications and can detect GGPL-III protein of M. fermentans origin . For kit manufacturers and antibody developers, sourcing high-purity (>95%) chemically synthesized GGPL-III with verified molecular identity (C49H99N2O17P2⁺, MW 1050.3 g/mol) is critical for ensuring assay reproducibility and minimizing lot-to-lot variability that would arise from biologically extracted material, which exhibits strain-dependent quantitative heterogeneity ranging from undetectable to 35% of total phospholipids [1].

Application
Selection Property
Validation Focus
Research-grade M. fermentans detection
Species-specific antigenic identity
Cross-species specificity and ELISA reproducibility
RA pathogenesis tissue studies
Disease-selective tissue localization
Immunohistochemistry specificity and tissue cohort reproducibility
TLR2/TLR4-independent innate immunity studies
Unique macrophage/IL-1-dependent mechanism
Pathway-dependence characterization (TLR4, IL-1, HDC)
Immunoassay and antibody development
Defined molecular structure and purity
Batch-to-batch consistency and assay standardization
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